molecular formula C9H8N2OS B14897631 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde

4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B14897631
M. Wt: 192.24 g/mol
InChI Key: ZKFBYBOXMZPDHD-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both pyrazole and thiophene rings in a single molecule can lead to unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the condensation of thiophene-2-carbaldehyde with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    4-(1H-Pyrazol-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, which can lead to different chemical properties and biological activities.

Uniqueness

The combination of pyrazole and thiophene rings in 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c12-6-9-4-8(7-13-9)5-11-3-1-2-10-11/h1-4,6-7H,5H2

InChI Key

ZKFBYBOXMZPDHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=CSC(=C2)C=O

Origin of Product

United States

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